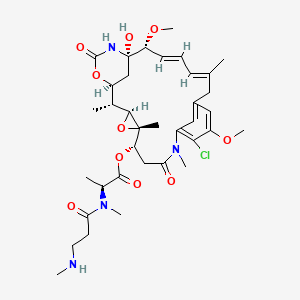

Maytansinoid B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C36H51ClN4O10 |

|---|---|

分子量 |

735.3 g/mol |

IUPAC 名称 |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

InChI 键 |

RHTUVJPQKKNTNZ-JLZGXKMHSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

Maytansinoid B (CAS 1628543-40-7): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid B, identified by CAS number 1628543-40-7, is a potent cytotoxic agent belonging to the maytansinoid family of compounds. Maytansinoids are derivatives of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[1] These compounds are highly effective microtubule-targeting agents, making them valuable payloads for antibody-drug conjugates (ADCs) in the field of oncology.[] Due to their high cytotoxicity, maytansinoids are often too toxic for systemic administration in their free form. However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, they can be delivered directly to cancer cells, thereby increasing their therapeutic window and reducing off-target toxicity.[1] This technical guide provides an in-depth overview of the properties of this compound, including its physicochemical characteristics, mechanism of action, biological activity, and relevant experimental protocols.

Physicochemical Properties

This compound is a complex macrocyclic lactam. While extensive experimental data for this specific maytansinoid is not publicly available, the following table summarizes its known properties. For context, properties of the closely related and well-studied maytansinoid, DM4, are also provided.

| Property | This compound | Maytansinoid DM4 (for comparison) |

| CAS Number | 1628543-40-7[] | 796073-69-3[4] |

| Molecular Formula | C₃₆H₅₁ClN₄O₁₀[] | C₃₈H₅₄ClN₃O₁₀S[4] |

| Molecular Weight | 735.26 g/mol [] | 780.37 g/mol [4] |

| Appearance | White to off-white solid[] | White to off-white solid[] |

| Solubility | Soluble in DMSO[6] | Soluble in DMSO, slightly soluble in chloroform and methanol[] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere[] | Hygroscopic, store at -20°C in a freezer under inert atmosphere[] |

| Flash Point | Data not available | 522.4 ± 34.3 °C[] |

| Vapor Pressure | Data not available | 0.0 ± 0.3 mmHg at 25°C[] |

| Index of Refraction | Data not available | 1.587[] |

Mechanism of Action

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[6] The mechanism of action can be summarized in the following steps:

-

Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a subunit of the microtubule protein.[1] This binding site is distinct from that of other microtubule-targeting agents like taxanes.[1]

-

Inhibition of Microtubule Assembly: By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule assembly is a key step in its cytotoxic activity.

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to the arrest of the cell cycle in the G2/M phase.[]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1]

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Biological Activity

| Cell Line | Cancer Type | IC50 of DM1 (nM) |

| SK-BR-3 | Breast Adenocarcinoma | 1.10[7] |

| KB | Epidermoid Carcinoma | 1.10[7] |

| HCC1954 | Breast Ductal Carcinoma | 17.2 (as SMCC-DM1)[8] |

| MDA-MB-468 | Breast Adenocarcinoma | 49.9 (as SMCC-DM1)[8] |

Experimental Protocols

The following are representative protocols for the conjugation of a maytansinoid to an antibody and for assessing its in vitro cytotoxicity. These protocols are based on established methods for maytansinoids like DM1 and can be adapted for this compound.

Antibody-Maytansinoid Conjugation via SMCC Linker

This protocol describes a two-step process for conjugating a thiol-containing maytansinoid to the lysine residues of a monoclonal antibody using the non-cleavable heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

SMCC linker

-

This compound (with a free thiol group)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Quenching solution (e.g., 10 mM L-cysteine)

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

-

Antibody Activation with SMCC:

-

Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).

-

Add a calculated molar excess of the SMCC solution to the antibody solution (typically a 5-10 fold molar excess).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess SMCC:

-

Immediately after incubation, remove the unreacted SMCC using a desalting column pre-equilibrated with Reaction Buffer.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the this compound solution to the maleimide-activated antibody solution. A molar excess of the maytansinoid (typically 1.5 to 5-fold over the available maleimide groups) is recommended.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of approximately 1 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC using SEC to remove unconjugated maytansinoid, linker-drug species, and any aggregates.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Assess the purity and aggregation state of the ADC by SEC.

-

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the IC50 value of this compound or an ADC.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or ADC stock solution

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background) and cells with medium containing the vehicle (e.g., DMSO) as controls.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Synthesis

Conclusion

This compound is a potent antimitotic agent with significant potential as a cytotoxic payload in antibody-drug conjugates for cancer therapy. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, makes it a powerful tool in the development of targeted cancer treatments. While specific physicochemical and biological data for this compound are limited in publicly accessible literature, the information provided in this guide, along with data from closely related maytansinoids, offers a solid foundation for researchers and drug development professionals working with this class of compounds. The representative experimental protocols provided herein can be adapted for the successful conjugation and in vitro evaluation of this compound-containing ADCs.

References

An In-depth Technical Guide to the Mechanism of Action of Maytansinoid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the mechanism of action of a representative maytansinoid, Maytansinoid B, intended for researchers, scientists, and drug development professionals. The core mechanism revolves around the interaction of maytansinoids with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Tubulin Inhibition

The primary mechanism of action of maytansinoids is the inhibition of microtubule function.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Maytansinoids exert their potent cytotoxic effects by binding to tubulin and disrupting microtubule dynamics.

Maytansinoids bind to the β-tubulin subunit at or near the vinca alkaloid binding site.[2][3] This binding inhibits the assembly of tubulin into microtubules and suppresses the dynamic instability of existing microtubules.[1][3] The suppression of microtubule dynamics, even at sub-nanomolar concentrations, is a key aspect of their potent antimitotic activity.[1] This leads to a disruption of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

Binding Affinity for Tubulin

The interaction between maytansinoids and tubulin is characterized by a high binding affinity. The equilibrium dissociation constant (KD) quantifies this interaction, with lower values indicating stronger binding.

| Compound | Target | KD (μmol/L) | Reference |

| Maytansine | Soluble Tubulin | 0.86 ± 0.2 | [2] |

| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.22 | [2] |

| S-methyl DM1 | Microtubule High-Affinity Sites | 0.1 ± 0.05 | [4] |

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by maytansinoids triggers a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation and function of the mitotic spindle, maytansinoids cause cells to arrest in the G2/M phase of the cell cycle.[3] This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.

Induction of Apoptosis

Prolonged mitotic arrest ultimately leads to the induction of programmed cell death, or apoptosis.[5] The apoptotic cascade is initiated, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

The apoptotic pathway induced by maytansinoids involves the intrinsic, or mitochondrial, pathway. This is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9, followed by the executioner caspase-3.[6]

Caption: Apoptotic signaling pathway induced by this compound.

Quantitative Data on Cytotoxicity

The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Maytansine | KB | Head and Neck | Sub-nanomolar | [7] |

| Maytansinoid | A549 | Lung Carcinoma | Varies by derivative | [1] |

| Maytansinoid | A2780 | Ovarian Carcinoma | Varies by derivative | [1] |

| Maytansinoid | A2780AD (MDR) | Ovarian Carcinoma (Multidrug-Resistant) | Varies by derivative | [1] |

| STRO-001 (ADC) | Various NHL cell lines | Non-Hodgkin's Lymphoma | Nanomolar to sub-nanomolar | [5] |

Detailed Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.

-

Methodology:

-

Purified tubulin (e.g., >99% pure bovine tubulin) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

The tubulin solution is kept on ice to prevent premature polymerization.

-

The test compound (this compound) at various concentrations is added to the wells of a 96-well plate.

-

The tubulin solution is added to the wells to initiate the reaction.

-

The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

The rate and extent of polymerization are calculated from the absorbance data.

-

Caption: Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic cells with compromised membrane integrity.

-

Methodology:

-

Cells are treated with this compound for a desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

-

Methodology:

-

Cells are treated with this compound for a specific duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and treated with RNase to remove RNA, which can also be stained by PI.

-

The cells are stained with a PI solution.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for tubulin is used, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.

-

Methodology:

-

Cells are grown on coverslips and treated with this compound.

-

The cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).

-

The cell membranes are permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with a primary antibody against α- or β-tubulin.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The microtubule morphology is observed using a fluorescence microscope.

-

Conclusion

This compound exerts its potent anticancer activity through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to tubulin, it inhibits microtubule polymerization and suppresses their dynamic instability, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death. The in-depth understanding of this mechanism, facilitated by the experimental protocols detailed herein, is crucial for the continued development and optimization of maytansinoid-based cancer therapeutics, including next-generation antibody-drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Tubulin Binding Affinity of Maytansinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between maytansinoids and tubulin, a critical interaction for the development of potent anti-cancer therapeutics, particularly antibody-drug conjugates (ADCs). Maytansinoids, a class of ansa macrolides originally isolated from the shrub Maytenus ovatus, are highly potent antimitotic agents that exert their cytotoxicity by disrupting microtubule function.[1][2] This document details the mechanism of action, summarizes key quantitative binding data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics

Maytansinoids inhibit the assembly of microtubules by binding to β-tubulin.[3] This interaction occurs at a distinct site, sometimes referred to as the maytansine or rhizoxin binding site, which is different from the vinca domain, although binding can interfere with the binding of vinca alkaloids.[2][3][] The binding of maytansinoids to tubulin leads to two primary consequences for microtubule function:

-

Inhibition of Polymerization: At higher concentrations, maytansinoids sequester tubulin dimers, preventing their assembly into microtubules.[1][3][5][6]

-

Suppression of Dynamic Instability: At lower, substoichiometric concentrations, maytansinoids suppress the dynamic instability of microtubules, which is the essential process of switching between phases of growth and shortening required for proper mitotic spindle function.[1][7][8]

This disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase, preventing cell division and inducing apoptosis (programmed cell death).[2][5][6]

Caption: Cellular pathway of maytansinoid-induced apoptosis.

Quantitative Data on Tubulin Binding Affinity

The affinity of maytansinoids for tubulin and microtubules has been quantified using various biophysical and biochemical assays. The equilibrium dissociation constant (Kd) reflects the strength of the binding interaction, while the half-maximal inhibitory concentration (IC50) measures the functional effect on processes like microtubule polymerization. The data below is compiled for maytansine and its derivatives, S-methyl DM1 and S-methyl DM4, which are cellular metabolites of antibody-maytansinoid conjugates.[1]

| Compound | Target | Parameter | Value (µmol/L) | Reference(s) |

| Maytansine | Soluble Tubulin | Kd | 0.86 ± 0.23 | [1][9][10] |

| Microtubule Assembly | IC50 | 1.0 ± 0.02 | [1] | |

| S-methyl DM1 | Soluble Tubulin | Kd | 0.93 ± 0.22 | [1][8][9][10] |

| High-Affinity Sites on Microtubules | Kd | 0.1 ± 0.05 | [1][8] | |

| Microtubule Assembly | IC50 | 4.0 ± 0.1 | [1] | |

| S-methyl DM4 | Microtubule Assembly | IC50 | 1.7 ± 0.4 | [1] |

Table 1: Summary of quantitative binding and inhibition data for maytansinoids.

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Determination of Dissociation Constant (Kd) via Tryptophan Fluorescence Quenching

This method is used to measure the direct binding of a ligand (maytansinoid) to a protein (tubulin) by observing changes in the protein's intrinsic fluorescence.

Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a maytansinoid in close proximity to these residues quenches this fluorescence. The magnitude of the quenching is dependent on the concentration of the maytansinoid and can be used to calculate the dissociation constant (Kd).[1]

Detailed Methodology:

-

Reagent Preparation:

-

Tubulin: Purified bovine brain tubulin is prepared to a final concentration of 3 µmol/L.

-

Buffer: A polymerization-inhibiting buffer such as PEM buffer (PIPES, EGTA, MgCl2) is used.

-

Maytansinoid: A stock solution of the maytansinoid (e.g., maytansine or S-methyl DM1) is prepared in a suitable solvent like DMSO. Serial dilutions are made to achieve the desired concentration range (e.g., 0.5–20 µmol/L for maytansine).[1][9]

-

-

Incubation: The fixed concentration of tubulin (3 µmol/L) is incubated with varying concentrations of the maytansinoid.

-

Fluorescence Measurement:

-

The intrinsic tryptophan fluorescence is measured using a spectrofluorometer.

-

Excitation Wavelength: 295 nm (to selectively excite tryptophan over tyrosine).[1]

-

Emission Spectrum: The emission intensity is recorded.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is measured at each maytansinoid concentration.

-

The fractional receptor occupancy (α) is calculated using the formula α = ΔF / ΔFmax, where ΔFmax is the maximum fluorescence change at saturation.[1]

-

The Kd is determined by plotting the inverse of the fractional occupancy (1/α) against the inverse of the free maytansinoid concentration. The x-intercept of the resulting linear regression provides -1/Kd.[1][9]

-

Caption: Experimental workflow for determining maytansinoid-tubulin Kd.

Inhibition of Microtubule Polymerization (IC50) via Sedimentation Assay

This assay measures the ability of a compound to inhibit the GTP-induced assembly of tubulin dimers into microtubule polymers.

Principle: Microtubules are large polymers that can be physically separated from small, soluble αβ-tubulin dimers by high-speed centrifugation (ultracentrifugation). By quantifying the amount of tubulin in the pellet (polymer) versus the supernatant (dimer), the extent of polymerization can be determined.

Detailed Methodology:

-

Reagent Preparation:

-

Microtubule Protein (MTP): Microtubule-rich protein is prepared to a concentration of approximately 3 mg/mL.

-

Buffer: A polymerization-promoting buffer (e.g., PEM buffer supplemented with GTP) is used.

-

Maytansinoid: A stock solution is used to prepare serial dilutions covering a range of concentrations (e.g., 0–20 µmol/L).[1]

-

-

Polymerization Reaction:

-

The microtubule protein is mixed with the various concentrations of the maytansinoid or a vehicle control (DMSO).

-

The reaction is initiated by warming the samples to 30°C and incubating for 1 hour to allow microtubule assembly to reach a steady state.[1]

-

-

Sedimentation:

-

The reaction mixtures are layered over a cushion of sucrose in buffer to ensure a clean separation.

-

The samples are centrifuged at high speed (e.g., >100,000 x g) to pellet the assembled microtubules.

-

-

Quantification:

-

The supernatant containing unassembled tubulin is carefully removed.

-

The pellet containing microtubules is resuspended in buffer.

-

The protein concentration of the pellet is determined using a standard protein assay (e.g., Bradford assay).

-

-

Data Analysis:

-

The amount of polymer formed at each maytansinoid concentration is compared to the vehicle control.

-

The percentage of inhibition is calculated for each concentration.

-

The IC50 value (the concentration of maytansinoid that inhibits microtubule assembly by 50%) is determined by plotting the percent inhibition against the log of the maytansinoid concentration and fitting the data to a dose-response curve.[1]

-

Caption: Experimental workflow for determining maytansinoid polymerization IC50.

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]

- 8. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Cytotoxicity of Maytansinoids in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract: Maytansinoids are highly potent microtubule-targeting agents that have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Originally isolated from the plant Maytenus ovatus, these ansa macrolides exert their anticancer activity by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][2] Due to their high potency and associated systemic toxicity, maytansinoids have found a prominent role as payloads in antibody-drug conjugates (ADCs), which allow for targeted delivery to tumor cells, thereby enhancing the therapeutic window.[][4] This guide provides an in-depth overview of the mechanism of action, cytotoxicity data, and key experimental protocols related to maytansinoids, with a focus on derivatives such as DM1 and its metabolites.

Core Mechanism of Action: Microtubule Disruption

The primary anticancer mechanism of maytansinoids is the inhibition of microtubule function.[4] They bind to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[][5] This interaction disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.[5]

The key events in the mechanism of action are:

-

Tubulin Binding: Maytansinoids bind to the β-subunit of tubulin, competitively inhibiting the binding of vinca alkaloids.[]

-

Inhibition of Polymerization: This binding prevents the elongation of microtubules by blocking the addition of new tubulin monomers.[5][6]

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][6][7] This includes reducing the rates of both microtubule growth and shortening and suppressing the frequency of transitions between these states (catastrophe and rescue).[2]

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[][5][8]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9][10]

Signaling Pathway and Apoptosis Induction

The cytotoxic effects of maytansinoids culminate in apoptosis. Following mitotic arrest, a cascade of signaling events is initiated, leading to the activation of caspases, the executioners of apoptosis. The process involves the activation of pro-apoptotic proteins and the release of mitochondrial factors.[5][11] Maytansinoids have been shown to initiate the apoptotic pathway through the activation of initiator caspases like procaspase-8 and procaspase-10, which in turn activate executioner caspases such as procaspase-3 and procaspase-7.[5]

Quantitative Cytotoxicity Data

Maytansinoids demonstrate potent cytotoxicity across a variety of cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the sub-nanomolar to low nanomolar range. The data below summarizes the cytotoxic activity of maytansine and its derivative, S-methyl DM1 (DM1-SMe), in several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| Maytansine | BT474 | Breast Cancer | 0.42 nM | [10] |

| Maytansine | BJAB | Burkitt's Lymphoma | 0.27 nM | [10] |

| Maytansine | MCF7 | Breast Cancer | 710 pM (Mitotic Arrest) | [2] |

| S-methyl DM1 | MCF7 | Breast Cancer | 330 pM (Mitotic Arrest) | [2] |

| DM1-SMe | 361 (Parental) | Breast Cancer | 11 nM | [12] |

| DM1-SMe | 361-TM (Resistant) | Breast Cancer | 42 nM | [12] |

| DM1-SMe | JIMT1 (Parental) | Breast Cancer | 16 nM | [12] |

| DM1-SMe | JIMT1-TM (Resistant) | Breast Cancer | 55 nM | [12] |

Experimental Protocols

Accurate assessment of maytansinoid cytotoxicity requires robust and standardized experimental protocols. Below are methodologies for key assays used to characterize the cellular effects of these compounds.

General Experimental Workflow

The workflow for assessing maytansinoid cytotoxicity typically begins with cell culture, followed by compound treatment and a viability assay to determine the IC50 value. Further mechanistic studies, such as cell cycle and apoptosis analysis, are then conducted to elucidate the mode of action.

Cytotoxicity Assay (MTS/CellTiter-Glo)

This protocol is used to measure cell viability and determine the IC50 of the maytansinoid compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of growth medium.[10][12]

-

Incubation: Allow cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO2.[12]

-

Treatment: The following day, treat the cells with the maytansinoid compound using serial dilutions (e.g., 3-fold dilutions across 10 concentrations). Include untreated cells as a negative control.[10][12]

-

Prolonged Incubation: Incubate the plates for an extended period (typically 4 to 5 days) to allow for the cytotoxic effects to manifest.[10][12]

-

Viability Measurement:

-

For MTS Assay: Add a solution like CellTiter 96 AQueous One MTS Solution to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.[12]

-

For CellTiter-Glo Assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells. Measure chemiluminescence on a luminometer.[10]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a four-parameter logistic model to calculate the IC50 value.[12]

Cell Cycle Analysis

This protocol determines the effect of maytansinoids on cell cycle progression.

-

Cell Treatment: Treat cells with the maytansinoid compound at a concentration around the predetermined IC50 for a specified time (e.g., 18-24 hours).[13]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol while vortexing.

-

Staining: Rehydrate the fixed cells in PBS and stain with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to remove RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.[8][13]

Microtubule Dynamics Assay

This protocol assesses the direct impact of maytansinoids on microtubule assembly and dynamics in vitro.

-

Tubulin Preparation: Use purified, MAP-free bovine brain tubulin.[2][6]

-

Assembly Reaction: Assemble tubulin into microtubules at 30-37°C in an assembly buffer (e.g., PMME buffer) containing GTP.[6]

-

Treatment: Perform the assembly reaction in the absence or presence of various concentrations of the maytansinoid compound.[6]

-

Measurement of Polymer Mass: To determine the effect on overall polymerization, assemble microtubules to a steady state. Pellet the microtubules by ultracentrifugation and quantify the amount of sedimented protein. The IC50 for assembly inhibition can be determined from a concentration-response curve.[6]

-

Dynamic Instability Analysis: To observe individual microtubules, assemble them onto axoneme fragments and visualize using video-enhanced differential interference contrast (DIC) microscopy.[2] Track the changes in length of individual microtubule ends over time to measure parameters such as growth rate, shortening rate, catastrophe frequency, and rescue frequency.[2][6]

References

- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to the Natural Sources of Maytansinoid Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of maytansinoid compounds, potent antitumor agents that serve as critical payloads in antibody-drug conjugates (ADCs). This document details the primary producers, quantitative yields, and the intricate biosynthetic pathways involved in their creation. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and purification of these valuable secondary metabolites.

Natural Sources of Maytansinoids

Maytansinoid compounds, characterized by their 19-membered ansa macrolactam structure, have been isolated from a diverse range of organisms, including higher plants, mosses, and various microorganisms.

Higher Plants

The initial discovery of maytansinoids was in higher plants, primarily from the families Celastraceae, Rhamnaceae, and Euphorbiaceae.

-

Celastraceae Family: The East African shrub Maytenus serrata was the first identified source of maytansine.[1][2][3][4][5] Other species within this family, such as those from the genera Putterlickia (e.g., Putterlickia pyracantha) and Maytenus, are also known to produce maytansinoids.[5][6][7] However, the production of maytansinoids in these plants can be inconsistent, with some individual plants not containing detectable levels of the compounds.[7]

-

Euphorbiaceae Family: The seeds of Trewia nudiflora are a significant source of various maytansinoids, including trewiasine, dehydrotrewiasine, and maytanbutine.[8][9][10][11]

-

Rhamnaceae Family: Certain species within this family have also been reported to produce maytansinoids.

Mosses

Maytansinoids have also been isolated from certain species of mosses, representing an alternative botanical source for these potent compounds.

Microorganisms

Microorganisms, particularly actinomycetes and endophytic fungi, have emerged as promising and scalable sources of maytansinoids.

-

Actinomycetes: The soil bacterium Actinosynnema pretiosum is a well-established producer of a class of maytansinoids known as ansamitocins, with ansamitocin P-3 being a major product.[12] This microbial source offers the advantage of large-scale fermentation for industrial production.

-

Endophytic Fungi: Research has revealed that endophytic fungi residing within maytansinoid-producing plants are, in some cases, the actual producers of these compounds.[13][14] This discovery has opened new avenues for the sustainable production of maytansinoids through fermentation of these fungal endophytes. The presence of maytansine in plants is now often attributed to these symbiotic microorganisms.[13][14]

Quantitative Yields of Maytansinoids from Natural Sources

The concentration of maytansinoids varies significantly depending on the source organism and, in the case of microorganisms, the cultivation conditions.

| Source Organism | Maytansinoid Compound(s) | Reported Yield/Concentration | Notes |

| Actinosynnema pretiosum (Wild Type) | Ansamitocin P-3 | ~85 mg/L | Yield can be influenced by fermentation conditions, such as the addition of Mg2+.[15] |

| Actinosynnema pretiosum (Engineered Strains) | Ansamitocin P-3 | Up to 141 mg/L | Optimization of fermentation media and genetic engineering can significantly enhance production.[16] |

| Trewia nudiflora (Seeds) | Trewiasine, Dehydrotrewiasine, Maytanbutine | Trace amounts | While the seeds are a known source, the exact concentration in the raw material is generally low.[11] |

| Putterlickia pyracantha | Maytansine and various analogs | Variable | Maytansinoids are localized primarily in the root cortex.[6][17] |

| Maytenus serrata | Maytansine | Low | The original plant source, but yields are typically low.[1][2] |

Biosynthesis of Maytansinoids

The biosynthesis of maytansinoids has been extensively studied in the actinomycete Actinosynnema pretiosum. The pathway involves the formation of a unique starter unit, followed by polyketide chain assembly and a series of post-polyketide synthase modifications.

Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of maytansinoids is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide synthase. The AHBA biosynthetic pathway is a branch of the shikimate pathway.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adcreview.com [adcreview.com]

- 4. EP2596803A2 - Method of targeting specific cell populations using cell-binding agent maytansinoid conjugates linked via a non-cleavable linker, said conjugates, and methods of making said conjugates - Google Patents [patents.google.com]

- 5. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Occurrence and spatial distribution of maytansinoids in Putterlickia pyracantha, an unexplored resource of anticancer compounds [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 13. Endophytes are hidden producers of maytansine in Putterlickia roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Maytansinoid B vs. DM1: A Comparative Analysis of Cytotoxic Potential for Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Their ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations makes them highly effective anti-cancer agents.[1][2] This technical guide provides a comprehensive comparison of the cytotoxic potential of two key maytansinoids: Maytansinoid B and DM1. While extensive data is available for the well-characterized maytansinoid DM1, publicly accessible, direct comparative cytotoxic data for this compound remains limited. This document summarizes the existing knowledge on the mechanism of action of maytansinoids, presents available quantitative cytotoxicity data for DM1, and outlines the standard experimental protocols utilized for their evaluation. The guide aims to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of maytansinoid-based ADCs.

Introduction to Maytansinoids

Maytansinoids are natural products originally isolated from the Ethiopian shrub Maytenus ovatus.[3] They are potent antimitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][6] Due to their high systemic toxicity, maytansinoids are not suitable for use as standalone chemotherapeutic agents. However, their high potency makes them ideal payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing off-target toxicity.[4]

Mechanism of Action of Maytansinoids

The primary mechanism of action for maytansinoids involves their interaction with tubulin. They bind to the vinca domain on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[4] This leads to a cascade of cellular events culminating in apoptotic cell death.

The key steps in the maytansinoid-induced cytotoxic pathway are:

-

Binding to Tubulin: Maytansinoids bind to tubulin dimers, preventing their assembly into microtubules.[4]

-

Microtubule Depolymerization: This binding disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, leading to a net loss of microtubules.

-

Mitotic Arrest: The absence of a functional mitotic spindle prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle.[6]

-

Induction of Apoptosis: Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.

Quantitative Cytotoxicity Data: DM1

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of S-methyl DM1, a stable derivative of DM1, in a human breast cancer cell line.

| Cell Line | Compound | IC50 (pM) for Mitotic Arrest | IC50 (pM) for G2/M Arrest | Reference |

| MCF7 | Maytansine | 710 | 310 | [9] |

| MCF7 | S-methyl DM1 | 330 | 340 | [9] |

Note: The provided data is for S-methyl DM1, a stable derivative used in in vitro studies. The cytotoxic activity of DM1 is expected to be in a similar picomolar range. Direct comparative data for this compound under the same experimental conditions is not publicly available.

Experimental Protocols

The following outlines a general methodology for assessing the in vitro cytotoxicity of maytansinoids.

4.1. Cell Culture

-

Cancer cell lines (e.g., MCF7, SK-BR-3, BT-474 for breast cancer; various lymphoma lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)

This workflow outlines a typical cytotoxicity assay to determine the IC50 value of a maytansinoid.

4.3. Cell Cycle Analysis

-

Cells are treated with the maytansinoid for a specified period (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Comparative Analysis and Discussion

DM1 is a well-established maytansinoid with a large body of preclinical and clinical data supporting its potent anti-cancer activity. Its cytotoxicity is consistently observed in the picomolar to low nanomolar range across a variety of cancer cell lines.[9]

Information regarding the specific cytotoxic potency of this compound is sparse in the public domain. Commercial suppliers indicate that maytansinoids, as a class, exhibit cytotoxic activity in the 10-90 pM range.[6] However, without direct head-to-head studies, a definitive comparison of the cytotoxic potential of this compound and DM1 is not possible.

The choice of maytansinoid payload for an ADC is a critical decision in the drug development process. Factors influencing this choice include not only the intrinsic cytotoxic potency but also the stability of the linker-payload conjugate, the efficiency of payload release within the target cell, and the overall pharmacokinetic and safety profile of the resulting ADC.

Conclusion

Both this compound and DM1 are highly potent microtubule-inhibiting agents with significant potential as payloads for antibody-drug conjugates. DM1 has been extensively validated, with a wealth of data demonstrating its sub-nanomolar cytotoxicity and clinical efficacy. While this compound is utilized in ADC development, a clear, publicly available, quantitative comparison of its cytotoxic potential against DM1 is currently lacking. Further research and publication of direct comparative studies are necessary to fully elucidate the relative advantages of these two maytansinoids for specific therapeutic applications. This guide provides a foundational understanding of the mechanism of action and evaluation of maytansinoids, which is essential for the rational design of next-generation ADCs.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 9. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Maytansinoid B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preliminary in vitro studies of Maytansinoid B, a potent microtubule-targeting agent with significant anti-cancer potential. This whitepaper details the core mechanism of action, cytotoxicity, and induced signaling pathways, supported by experimental protocols and data visualizations.

Core Mechanism of Action: Microtubule Disruption

Maytansinoids, including this compound, exert their cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The primary mechanism involves the inhibition of tubulin polymerization. Maytansinoids bind to tubulin at or near the vinca alkaloid binding site, preventing the assembly of tubulin dimers into microtubules.[4] This leads to a net depolymerization of microtubules, ultimately causing cell cycle arrest and apoptosis.[2][3]

Inhibition of Microtubule Polymerization

| Compound | IC50 (μM) for Microtubule Assembly Inhibition |

| Maytansine | 1.0 ± 0.02 |

| S-methyl DM1 | 4.0 ± 0.1 |

| S-methyl DM4 | 1.7 ± 0.4 |

Data represents the half-maximal inhibitory concentration for microtubule assembly in vitro.

In Vitro Cytotoxicity

The disruption of microtubule function by maytansinoids translates to potent cytotoxic activity against a range of cancer cell lines. This cytotoxicity is typically observed at nanomolar or even sub-nanomolar concentrations. Although specific IC50 values for this compound were not found in the reviewed literature, data for the parent compound, maytansine, demonstrates its high potency.

| Cell Line | Cancer Type | IC50 (nM) of Maytansine |

| BT474 | Breast Cancer | 0.42 |

| BJAB | B-cell Lymphoma | 0.27 |

Signaling Pathways and Cellular Effects

The primary cellular consequence of maytansinoid-induced microtubule disruption is the arrest of the cell cycle at the G2/M phase, which subsequently triggers programmed cell death, or apoptosis.

G2/M Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, maytansinoids activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the transition from the G2 to the M phase.[5][6][7][8] This arrest prevents cell division and provides a window for the induction of apoptotic pathways.

Induction of Apoptosis

Prolonged G2/M arrest initiates an apoptotic cascade, primarily through the intrinsic, or mitochondrial, pathway. Key events in this pathway include the activation of p53, which in turn leads to the release of cytochrome c from the mitochondria.[8] Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the in vitro cytotoxicity MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Include untreated (negative) and positive control cells.

-

Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and combine with the supernatant to collect any floating apoptotic cells.[11]

-

Washing: Wash the cells once with cold PBS and centrifuge. Carefully remove the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.[12]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

This compound (or other test inhibitor)

-

Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice. Prepare a working solution of GTP.

-

Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing GTB, glycerol, GTP, and the test compound at various concentrations. The final tubulin concentration is typically around 3 mg/mL.

-

Initiation of Polymerization: Add the tubulin solution to the reaction mixture.

-

Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60 minutes.[13]

-

Data Analysis: Plot the absorbance at 350 nm against time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve. Normalize the Vmax values to the vehicle control and calculate the IC50 value for the inhibition of tubulin polymerization.

Workflow for the in vitro tubulin polymerization assay.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody-drug conjugates and nanotechnology-enhanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Maytansinoid B Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, including Maytansinoid B and its derivatives like DM1 (Mertansine) and DM4 (Ravtansine), are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Their high cytotoxicity, however, necessitates a targeted delivery approach to minimize systemic toxicity. Antibody-drug conjugates (ADCs) provide this targeted delivery by linking the maytansinoid payload to a monoclonal antibody (mAb) that specifically recognizes tumor-associated antigens.[1][2] This document provides detailed protocols for the synthesis, characterization, and evaluation of maytansinoid-based ADCs.

Mechanism of Action

Maytansinoid ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic maytansinoid payload.[2] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[1][2]

References

Application Notes and Protocols: Maytansinoid B Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are potent microtubule-targeting agents that inhibit cell division by binding to tubulin, ultimately leading to mitotic arrest and apoptosis.[1][2] Their high cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[3] By conjugating maytansinoids to monoclonal antibodies (mAbs) that target tumor-associated antigens, the therapeutic window of these potent drugs can be significantly widened, minimizing systemic toxicity while maximizing anti-tumor efficacy.[3][4] This document provides detailed protocols for the conjugation of Maytansinoid B to monoclonal antibodies, as well as methods for the characterization and in vitro evaluation of the resulting ADCs.

Mechanism of Action

Maytansinoid-based ADCs exert their cytotoxic effect through a multi-step process. The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the maytansinoid to the antibody is cleaved, releasing the cytotoxic payload.[3][5] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Caption: Mechanism of action of a Maytansinoid-based ADC.

Experimental Protocols

Protocol 1: this compound Conjugation to a Monoclonal Antibody via Lysine Residues

This protocol describes a common method for conjugating this compound to a monoclonal antibody through the ε-amino groups of surface-exposed lysine residues. This method utilizes a bifunctional linker.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound derivative with a reactive linker (e.g., containing an N-hydroxysuccinimide ester)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Potassium Phosphate buffer (50 mM, pH 7.5-8.0)

-

Quenching Solution: Tris-HCl (50 mM, pH 8.0)

-

Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)

-

Purification Buffer: PBS, pH 7.4

Procedure:

-

Antibody Preparation:

-

Dialyze the mAb into the Reaction Buffer overnight at 4°C to remove any interfering substances.

-

Determine the concentration of the mAb using a spectrophotometer at 280 nm.

-

-

Maytansinoid-Linker Solution Preparation:

-

Dissolve the this compound-linker conjugate in DMSO to prepare a stock solution (e.g., 10 mM).

-

Further dilute the stock solution in the Reaction Buffer to the desired concentration for the conjugation reaction.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the mAb solution.

-

Slowly add the desired molar excess of the this compound-linker solution to the mAb solution while gently stirring. The molar ratio of maytansinoid to mAb will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to stop the reaction by consuming any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted maytansinoid and other small molecules using a pre-equilibrated SEC column.

-

Elute the ADC with Purification Buffer and collect the fractions corresponding to the high molecular weight peak (the ADC).

-

Pool the ADC-containing fractions.

-

-

Characterization and Storage:

-

Determine the protein concentration and DAR of the purified ADC (see Protocol 2 and 3).

-

Sterile filter the final ADC solution and store at 4°C for short-term use or at -80°C for long-term storage.

-

Caption: Workflow for this compound-mAb conjugation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Materials:

-

Purified this compound ADC

-

PNGase F (for deglycosylation, optional)

-

Denaturing Buffer (e.g., containing Guanidine-HCl)

-

Reducing Agent (e.g., DTT)

-

LC-MS system (e.g., Q-TOF)

Procedure:

-

Sample Preparation:

-

For analysis of the intact ADC, dilute the purified ADC in an appropriate buffer for MS analysis (e.g., 0.1% formic acid in water).

-

For a more simplified spectrum, deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol.

-

To analyze the light and heavy chains separately, denature and reduce the ADC by incubating with a denaturing buffer and a reducing agent.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the different ADC species using a suitable chromatography method (e.g., reverse-phase chromatography).

-

Acquire the mass spectra of the eluting species.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (unconjugated mAb, and mAb conjugated with 1, 2, 3, etc. maytansinoid molecules).

-

Calculate the average DAR using the relative abundance of each species.

-

Protocol 3: Characterization of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates proteins based on their hydrophobicity. Since the conjugation of hydrophobic maytansinoid molecules increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different DARs.

Materials:

-

Purified this compound ADC

-

HIC column

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

-

HPLC system

Procedure:

-

Sample Preparation: Dilute the purified ADC in Mobile Phase A.

-

HIC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the bound ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs, with higher DAR species eluting later due to their increased hydrophobicity. The relative peak areas can be used to assess the heterogeneity of the ADC preparation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the this compound ADC in killing cancer cells that express the target antigen.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound ADC

-

Control antibody (unconjugated)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC and the unconjugated control antibody in cell culture medium.

-

Remove the old medium from the cell plates and add the different concentrations of the ADC or control antibody.

-

Include wells with untreated cells as a negative control.

-

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

-

Data Presentation

Table 1: Summary of this compound ADC Characteristics

| Parameter | Method | Result |

| Antibody Concentration | UV-Vis (A280) | e.g., 2.5 mg/mL |

| Average Drug-to-Antibody Ratio (DAR) | Mass Spectrometry | e.g., 3.8 |

| Purity (monomer content) | Size-Exclusion Chromatography | e.g., >95% |

| In Vitro Cytotoxicity (IC50) | MTT Assay | e.g., 1.5 nM (Antigen-positive cells) |

| In Vitro Cytotoxicity (IC50) | MTT Assay | e.g., >1000 nM (Antigen-negative cells) |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the generation, characterization, and in vitro evaluation of this compound-conjugated monoclonal antibodies. Careful optimization of the conjugation reaction and thorough characterization of the resulting ADC are critical for developing a safe and effective therapeutic agent. The provided methods will enable researchers to produce and evaluate high-quality ADCs for preclinical and clinical development.

References

- 1. sciex.com [sciex.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 5. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Linker Chemistry for Maytansinoid B Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Maytansinoids, particularly derivatives like DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] The efficacy and safety of a Maytansinoid B ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the tumor site.[3][4]

These application notes provide a comprehensive overview of the linker chemistry for this compound ADCs, focusing on different linker strategies, and their impact on the physicochemical and biological properties of the resulting conjugates. Detailed protocols for key experiments are provided to guide researchers in the development and evaluation of novel this compound ADCs.

Linker Strategies for this compound ADCs

The choice of linker technology is a critical design consideration in the development of this compound ADCs. Linkers can be broadly categorized into two main classes: cleavable and non-cleavable.

1. Cleavable Linkers:

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, releasing the maytansinoid payload.[5] This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[6]

-

Disulfide Linkers (e.g., SPP, SPDB): These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione.[6] The steric hindrance around the disulfide bond can be modulated to fine-tune the stability and release rate of the maytansinoid.[7][8] For instance, the SPDB linker incorporates steric hindrance to enhance stability.[7]

-

Hydrazone Linkers: These linkers are acid-labile and are designed to release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) following internalization of the ADC.[6][7]

-

Peptide Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][6]

2. Non-Cleavable Linkers: